molecular formula C7H13NO2 B2652535 cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol CAS No. 2089289-01-8

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol

Cat. No.: B2652535
CAS No.: 2089289-01-8
M. Wt: 143.18 g/mol
InChI Key: JZNOGSSWLBJOSW-UYMSWOSGSA-N
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Description

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol is a chiral, saturated furo-pyrrolidine scaffold of high interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure containing both oxygen and nitrogen heteroatoms, making it a valuable synthon for constructing complex molecules . The core hexahydrofuropyrrole structure is recognized as a key building block in drug discovery, similar to other privileged scaffolds used in the development of pharmacologically active agents . The primary research application of this compound lies in its use as a versatile synthetic intermediate. Its structure, which includes a hydroxymethyl functional group, allows for further chemical modifications, enabling researchers to explore structure-activity relationships in the design of new therapeutic candidates . While specific biological data for this exact molecule may be limited, its structural analogs, particularly the hexahydro-2H-furo[2,3-c]pyrrole core, are frequently employed in the synthesis of compounds for biological screening . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2089289-01-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol

InChI

InChI=1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m1/s1

InChI Key

JZNOGSSWLBJOSW-UYMSWOSGSA-N

SMILES

C1C2CNCC2OC1CO

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2OC1CO

Canonical SMILES

C1C2CNCC2OC1CO

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dihydrofuran derivative and an amine, followed by hydrogenation to achieve the desired cis-configuration. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, utilizing high-pressure reactors and continuous flow systems to ensure consistent production. The choice of catalysts and solvents is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides with a catalyst like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols or hydrocarbons.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (CAS/ID) Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol (Target) Furo[2,3-c]pyrrolidine Hydroxymethyl (-CH2OH) Not Provided Not Provided -
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) Cyclopenta[c]pyrrolidinone tert-Butyl carboxylate C12H19NO3 225.2842
3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole Indole-pyrazole-furan hybrid Furoylamide, methylpyrazole C18H16N4O2 320.35
Hexahydro-3-methylene-cis-furo[2,3-b]furan (109789-17-5) Furo[2,3-b]furan Methylene (-CH2) C7H10O2 138.16

Key Observations :

  • The target compound’s hydroxymethyl group distinguishes it from analogs with ester (e.g., tert-butyl carboxylate ), amide (e.g., furoylamide ), or non-polar substituents (e.g., methylene ).

Implications for Target Compound :

  • The target’s hydroxymethyl group may require protective strategies (e.g., silylation or acetylation) during synthesis, akin to handling alcohols in heterocyclic systems.
  • Acylation methods (as in ) could be adapted to introduce substituents, but stereochemical control for the cis configuration would necessitate chiral catalysts or resolution techniques.

Analytical and Spectral Data Comparisons

Table 3: Spectroscopic Signatures of Functional Groups

Compound IR Peaks (cm⁻¹) MS Fragments (m/z) Reference
3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole 1660 (C=O), 1547 (N-H bend) 320 (M+), 225 (base peak)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 1720 (ester C=O), 1690 (ketone C=O) 225 (M+)
Target Compound (Predicted) ~3400 (O-H stretch), 1050-1100 (C-O) Not Provided -

Analysis :

  • The target’s hydroxymethyl group would exhibit a broad O-H stretch (~3400 cm⁻¹) in IR, absent in esters (e.g., ).
  • Mass spectrometry of analogs shows fragmentation patterns dominated by loss of substituents (e.g., tert-butyl group in ), suggesting the target’s hydroxymethyl group may similarly influence its fragmentation.

Biological Activity

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic properties and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a unique bicyclic structure that allows it to interact with various biological targets. Its synthesis often involves complex organic reactions, making it a valuable intermediate in pharmaceutical chemistry.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, which may have therapeutic implications.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been tested for its efficacy against various microbial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from oxidative stress and other neurotoxic agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibited growth of multiple microbial strains
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveReduced oxidative stress in neuronal cells

Case Studies

  • Antimicrobial Efficacy : A study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant inhibition at low concentrations.
  • Cancer Research : In vitro studies demonstrated that this compound led to a reduction in cell viability in various cancer cell lines. Mechanistic studies indicated that the compound activates caspase pathways involved in apoptosis.
  • Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in decreased cell death and improved cell viability compared to untreated controls.

Q & A

Q. What are the primary synthetic routes for cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol, and how do reaction parameters influence yield and purity?

The synthesis typically involves cyclization and stereoselective reduction steps. A common approach (analogous to ) includes:

Ring-closing reactions : Formation of the fused furo-pyrrolidine system via intramolecular nucleophilic attack under acidic or basic conditions.

Hydroxymethylation : Introduction of the methanol substituent using formaldehyde or equivalent reagents.

Stereochemical control : Use of chiral catalysts (e.g., Evans oxazaborolidines) or resolution techniques to ensure cis configuration.

Q. Critical parameters :

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may degrade sensitive intermediates.
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Q. Example optimization table :

MethodCatalystTemp (°C)Yield (%)Purity (%)
Acid-catalyzed cyclizationH₂SO₄1006285
Base-mediated cyclizationNaH805578
Chiral resolutionL-ProlineRT40*>99*
*After enantiomeric separation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for cis vs. trans protons) and confirms hydroxyl/methanol groups.
  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement (e.g., SHELXL for small molecules) .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching.
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes for this compound?

Discrepancies often arise from competing reaction pathways (e.g., epimerization during workup). Strategies include:

  • In situ monitoring : Use real-time Raman spectroscopy to track intermediate stereochemistry.
  • Computational modeling : Compare DFT-calculated vs. experimental NMR shifts to identify dominant conformers.
  • Cross-validation : Replicate syntheses under inert atmospheres to exclude oxidation/epimerization artifacts .

Case study : A 2025 study () reported 85% cis selectivity using NaBH₄ in MeOH, while a 2024 method () achieved 92% with LiAlH(t-Bu)₃. Contradictions were resolved by identifying trace water in NaBH₄ reactions, which promoted racemization.

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Molecular docking : Screen against targets like GPCRs or kinases using AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).
  • QSAR modeling : Correlate substituent effects (e.g., hydroxyl position) with activity using descriptors like logP and polar surface area .

Q. Example SAR findings :

Modification SiteActivity (IC₅₀, nM)Selectivity Ratio
Methanol group (C2)1201:5 (Target A:B)
Furo oxygen substitution451:12

Q. How can researchers design experiments to analyze the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers, UV light, and oxidizing agents (H₂O₂).
  • LC-MS/MS monitoring : Identify degradation products (e.g., lactone formation from methanol oxidation).
  • Accelerated stability testing : Use Arrhenius plots to predict shelf-life at 25°C/60% RH .

Q. Key stability data :

ConditionHalf-life (days)Major Degradant
pH 7.4, 37°C30Lactone derivative
UV light (254 nm)7Furo ring-opened

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Minimizes thermal gradients during cyclization steps.
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading and residence time.
  • In-line analytics : Use PAT (Process Analytical Technology) for real-time purity checks .

Scale-up example : Pilot-scale synthesis () achieved 75% yield at 10 g scale using continuous flow reactors, compared to 55% in batch mode.

Q. How do solvent and temperature affect the compound’s conformational dynamics in solution?

  • VT-NMR (Variable Temperature NMR) : Reveals ring puckering and hydrogen-bonding shifts.
  • Solvent polarity studies : Compare D₂O (polar) vs. CDCl₃ (nonpolar) to assess hydrophobic interactions.
  • ROESY experiments : Identify through-space correlations between furo and pyrrolidine protons .

Key observation : In DMSO-d₆, intramolecular H-bonding between methanol OH and furo oxygen stabilizes the cis conformation, reducing epimerization risk.

Q. What advanced techniques validate enantiomeric purity for this compound?

  • VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers via IR spectra.
  • X-ray crystallography with anomalous scattering : Confirms absolute configuration.
  • Chiral shift reagents : Eu(hfc)₃ induces NMR signal splitting for enantiomer quantification .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Free energy perturbation (FEP) : Quantifies binding affinity differences due to minor structural variations.
  • Metabolite screening : Identify off-target interactions via CYP450 inhibition assays.
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .

Q. What methodologies elucidate the compound’s role in modulating enzyme kinetics?

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd).
  • Stopped-flow fluorescence : Captures rapid conformational changes in enzymes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

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